molecular formula C13H17BrClNO2 B8596540 4-bromomethyl-N-(tert-butoxycarbonyl)-N-methyl-3-chloroaniline

4-bromomethyl-N-(tert-butoxycarbonyl)-N-methyl-3-chloroaniline

Cat. No. B8596540
M. Wt: 334.63 g/mol
InChI Key: XLPDJFXKCFZKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromomethyl-N-(tert-butoxycarbonyl)-N-methyl-3-chloroaniline is a useful research compound. Its molecular formula is C13H17BrClNO2 and its molecular weight is 334.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromomethyl-N-(tert-butoxycarbonyl)-N-methyl-3-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromomethyl-N-(tert-butoxycarbonyl)-N-methyl-3-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-bromomethyl-N-(tert-butoxycarbonyl)-N-methyl-3-chloroaniline

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

tert-butyl N-[4-(bromomethyl)-3-chlorophenyl]-N-methylcarbamate

InChI

InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16(4)10-6-5-9(8-14)11(15)7-10/h5-7H,8H2,1-4H3

InChI Key

XLPDJFXKCFZKHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)CBr)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-(tert-Butoxycarbonyl)-3-chloro-N,4-dimethylaniline (62.6 g) was dissolved in carbon tetrachloride (310 ml), and N-bromosuccinimide (52.3 g) and 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (3.77 g) were added. The mixture was stirred at 55° C. for 2 hr and 75° C. for 1 hr, and hexane (500 ml) was added. The mixture was stirred under ice-cooling for 1 hr. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure. The residue was diluted with ethyl acetate (310 ml) and washed successively with saturated aqueous sodium hydrogen carbonate solution (500 ml) and saturated brine (500 ml). The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-bromomethyl-N-(tert-butoxycarbonyl)-N-methyl-3-chloroaniline as a brown oil (75.6 g).
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62.6 g
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52.3 g
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3.77 g
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500 mL
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